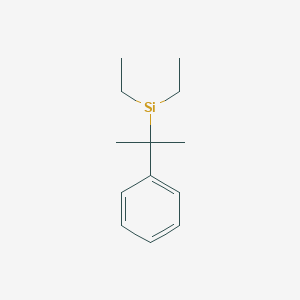
Diethyl(1-phenyl-1-methylethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(2-phenylpropan-2-yl)silane is an organosilicon compound with the molecular formula C13H22Si. It is characterized by the presence of a silicon atom bonded to two ethyl groups and a 2-phenylpropan-2-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(2-phenylpropan-2-yl)silane typically involves the hydrosilylation of alkenes with silanes. One common method is the reaction of 2-phenylpropene with diethylsilane in the presence of a platinum catalyst. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of diethyl(2-phenylpropan-2-yl)silane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or chromatography to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl(2-phenylpropan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into silanes with different substituents using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides or alkoxides; reactions often require the presence of a catalyst or a base.
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Different substituted silanes.
Substitution: Silanes with different nucleophilic groups.
Aplicaciones Científicas De Investigación
Diethyl(2-phenylpropan-2-yl)silane has several applications in scientific research:
Biology: Investigated for its potential use in the development of silicon-based biomaterials.
Medicine: Explored for its role in drug delivery systems due to its biocompatibility and ability to modify drug properties.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of diethyl(2-phenylpropan-2-yl)silane involves its interaction with various molecular targets. In chemical reactions, the silicon atom can form bonds with different atoms or groups, leading to the formation of new compounds. The pathways involved include nucleophilic substitution, where the silicon atom acts as an electrophile, and hydrosilylation, where the silicon-hydrogen bond adds across double bonds in alkenes .
Comparación Con Compuestos Similares
Similar Compounds
Diethylsilane: Similar structure but lacks the 2-phenylpropan-2-yl group.
Triethylsilane: Contains three ethyl groups bonded to silicon.
Phenylsilane: Contains a phenyl group bonded to silicon but lacks the ethyl groups.
Uniqueness
Diethyl(2-phenylpropan-2-yl)silane is unique due to the presence of both ethyl and 2-phenylpropan-2-yl groups bonded to the silicon atom. This combination imparts distinct chemical properties, making it a versatile reagent in organic synthesis and a valuable component in the development of advanced materials .
Propiedades
Fórmula molecular |
C13H21Si |
|---|---|
Peso molecular |
205.39 g/mol |
InChI |
InChI=1S/C13H21Si/c1-5-14(6-2)13(3,4)12-10-8-7-9-11-12/h7-11H,5-6H2,1-4H3 |
Clave InChI |
WLMITXFNRZRLHL-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)C(C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


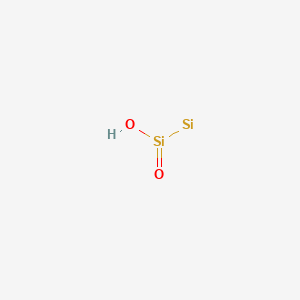
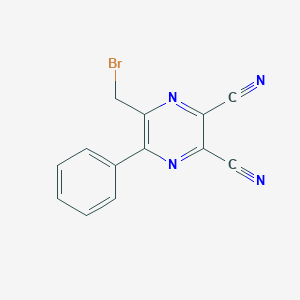
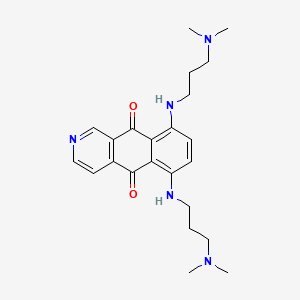
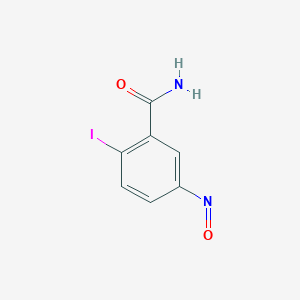
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide](/img/structure/B15164468.png)
![9-Decyl-9-borabicyclo[3.3.1]nonane](/img/structure/B15164476.png)
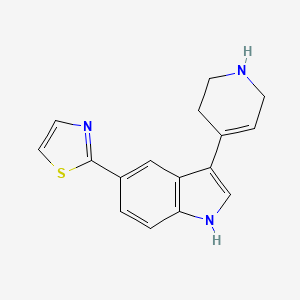

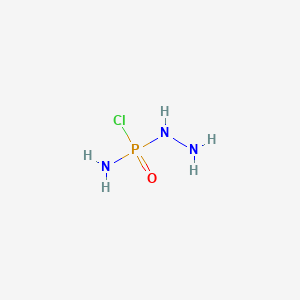
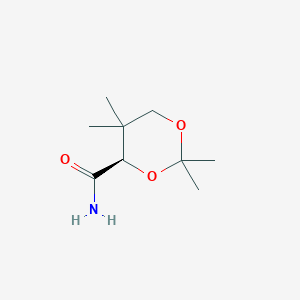
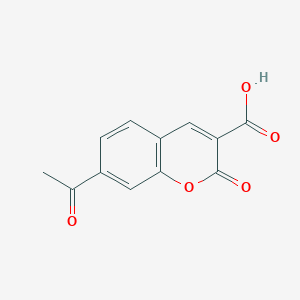
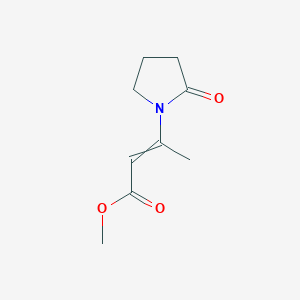
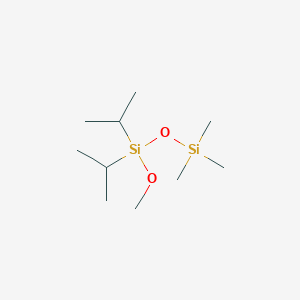
![Pyrido[3,2-f]quinoxaline, 10-ethoxy-7,8,9,10-tetrahydro-2,3,8-trimethyl-](/img/structure/B15164543.png)
